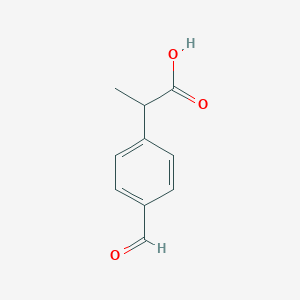

Ibuprofen Impurity K

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-formylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXYHYOWEQQFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43153-07-7 | |

| Record name | 2-(4-Formylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043153077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-FORMYLPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/600T0F0PX0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Diastereomeric Salt Formation:this is a Classical and Widely Used Method for Resolving Racemic Carboxylic Acids. the Racemic Acid is Reacted with an Enantiomerically Pure Chiral Base a Resolving Agent , Such As a Natural Alkaloid E.g., Quinine, Brucine or a Synthetic Chiral Amine E.g., R 1 Phenylethanamine .libretexts.orggoogle.comthis Acid Base Reaction Forms a Mixture of Two Diastereomeric Salts.

(R,S)-Acid + (R)-Base → (R,R)-Salt + (S,R)-Salt

These diastereomeric salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent. Once the diastereomeric salts are separated by filtration, the pure enantiomer of the acid can be regenerated by treating the isolated salt with a strong achiral acid to break the ionic bond and remove the chiral base. libretexts.org

Chiral Chromatography:high Performance Liquid Chromatography Hplc Using a Chiral Stationary Phase Csp is a Powerful Analytical and Preparative Tool for Separating Enantiomers.bgb Analytik.comthe Csp is Made of a Chiral Material That Interacts Differently with Each Enantiomer, Causing Them to Travel Through the Column at Different Rates and Thus Be Separated.bgb Analytik.compolysaccharide Based Csps E.g., Cellulose or Amylose Derivatives Are Particularly Effective for Resolving 2 Arylpropionic Acids.nih.govthe Enantiomers of These Acids Can Be Resolved Directly or After Derivatization to Amides to Improve Separation and Detection.nih.govnih.gov

| Resolution Technique | Principle of Separation | Example Resolving Agents/Phases |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomeric salts with different solubilities using a chiral resolving agent. | Chiral amines like (R)-1-phenylethanamine, quinine, brucine. libretexts.orggoogle.com |

| Enzymatic Resolution | Stereoselective enzymatic reaction (e.g., hydrolysis or esterification) that proceeds at a much faster rate for one enantiomer. | Lipases (e.g., from Candida rugosa). patsnap.com |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®). bgb-analytik.comnih.gov |

Role and Significance in Pharmaceutical Contexts

2-(4-Formylphenyl)propionic Acid as a Pharmaceutical Impurity (e.g., Ibuprofen (B1674241) Impurity K)

2-(4-Formylphenyl)propionic acid is widely known in pharmaceutical quality control as Ibuprofen Impurity K. sigmaaldrich.comsynthinkchemicals.compharmaffiliates.comncats.io It is considered a degradation product of Ibuprofen, which can form through oxidative and thermal stress on the parent molecule. chemodex.comcymitquimica.com As an impurity, its presence in Ibuprofen active pharmaceutical ingredients (APIs) and finished drug products is carefully monitored to ensure the safety, quality, and efficacy of the medication. pharmacyjournal.injocpr.com The presence of unwanted chemicals, even in trace amounts, can potentially alter the therapeutic effect or safety profile of a drug. jocpr.comijpsonline.com

To ensure patient safety, regulatory bodies like the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the United States Pharmacopeia (USP) establish legally binding quality standards for medicines. usp.orgedqm.eu These standards, published in pharmacopoeias, include monographs that specify the acceptable limits for impurities in APIs. edqm.eu

2-(4-Formylphenyl)propionic acid is officially listed as "this compound" in the European Pharmacopoeia (Ph. Eur.). synthinkchemicals.comnih.govncats.io This designation means that its presence and quantity in Ibuprofen are regulated. Pharmaceutical manufacturers must adhere to the limits set forth in the pharmacopoeial monograph. To comply with these standards, companies use certified reference materials of this compound to test their products, ensuring that each batch of Ibuprofen meets the required purity levels before release. sigmaaldrich.comsynthinkchemicals.com

Impurity profiling is a critical process in pharmaceutical development and manufacturing. pharmaffiliates.comarastirmax.com It involves the identification, quantification, and characterization of impurities that may arise from raw materials, synthetic pathways, or degradation during storage. ijpsonline.compharmaffiliates.com This process is mandated by regulatory agencies worldwide, including the International Council for Harmonisation (ICH), to guarantee drug efficacy and patient safety. pharmacyjournal.inpharmaffiliates.com

As a known degradation product of Ibuprofen, 2-(4-Formylphenyl)propionic acid is a key target in the impurity profile of the drug. chemodex.compharmacyjournal.in Analytical methods, primarily high-performance liquid chromatography (HPLC), are developed and validated to detect and quantify this specific impurity. sigmaaldrich.comsigmaaldrich.com Consistent monitoring of this compound levels helps ensure the stability of the drug product and the consistency of the manufacturing process. arastirmax.com

2-(4-Formylphenyl)propionic Acid as a Synthetic Intermediate in Drug Synthesis

Beyond its role as an impurity, 2-(4-Formylphenyl)propionic acid serves as a valuable synthetic intermediate, or building block, in the production of other pharmaceuticals. chemodex.comgoogle.com Its chemical structure, featuring both a carboxylic acid and an aldehyde functional group, makes it a versatile precursor for creating more complex molecules.

The most significant use of 2-(4-Formylphenyl)propionic acid as a synthetic intermediate is in the manufacture of Pelubiprofen. google.comgoogle.com Pelubiprofen is another NSAID used for its analgesic and anti-inflammatory properties, particularly in the treatment of osteoarthritis and rheumatoid arthritis. google.comresearchgate.net

The structural motif of 2-(4-Formylphenyl)propionic acid is characteristic of the profen class of NSAIDs, which are derivatives of phenylpropionic acid. drugbank.comslideshare.net This class includes widely used drugs like Ibuprofen and Naproxen (B1676952). researchgate.net The propionic acid side chain is fundamental to the anti-inflammatory activity of these drugs, primarily through the inhibition of cyclooxygenase (COX) enzymes. slideshare.netnih.gov

Given its structure, 2-(4-Formylphenyl)propionic acid is an ideal building block for synthesizing novel NSAID candidates. nih.gov Researchers can chemically modify its aldehyde group to create a diverse range of derivatives, exploring how different structural changes affect the compound's anti-inflammatory and analgesic properties. nih.govrsc.org This makes it a valuable tool in drug discovery and development for creating new and potentially more effective anti-inflammatory agents.

Biological Activities and Molecular Mechanisms

Anti-inflammatory Properties of 2-(4-Formylphenyl)propionic Acid

While 2-(4-Formylphenyl)propionic acid is integral to the production of the anti-inflammatory drug Pelubiprofen, specific data detailing its intrinsic anti-inflammatory activities are not available in the reviewed literature.

Modulation of Pro-inflammatory Cytokines (TNF-α, IL-6)

There is no specific information available from the conducted searches detailing the direct modulatory effects of 2-(4-Formylphenyl)propionic acid on the production or activity of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6).

Influence on NF-κB Signaling Pathways

Scientific literature detailing the influence of 2-(4-Formylphenyl)propionic acid on Nuclear Factor-kappa B (NF-κB) signaling pathways could not be found in the performed searches. The anti-inflammatory effects of many NSAIDs are linked to the inhibition of this pathway, but specific action by this intermediate has not been documented.

Effects on Immune Cell Responses (e.g., Peripheral Blood Mononuclear Cells)

There is no available research from the conducted searches that investigates the specific effects of 2-(4-Formylphenyl)propionic acid on the responses of immune cells, including peripheral blood mononuclear cells (PBMCs).

Antioxidant Activity of 2-(4-Formylphenyl)propionic Acid

No studies were identified in the search results that specifically evaluate the antioxidant properties of 2-(4-Formylphenyl)propionic acid.

Free Radical Scavenging Mechanisms

Information regarding the potential free radical scavenging mechanisms of 2-(4-Formylphenyl)propionic acid is not present in the available literature.

Mitigation of Oxidative Stress

There are no documented findings from the conducted searches on the ability of 2-(4-Formylphenyl)propionic acid to mitigate oxidative stress.

Interaction with Biological Macromolecules and Enzymes

The interaction of 2-(4-Formylphenyl)propionic acid with key proteins and enzymes is fundamental to its biological effects. These interactions are dictated by its chemical structure, which combines a propionic acid moiety with a phenyl ring bearing a reactive aldehyde (formyl) group.

The binding of drugs to plasma proteins like Human Serum Albumin (HSA) is a critical determinant of their pharmacokinetic profile, influencing their distribution, metabolism, and excretion nih.gov. HSA has two principal drug-binding sites, known as Sudlow's Site I (warfarin-binding site) and Site II (ibuprofen-binding site) researchgate.net.

Specific binding studies detailing the affinity (e.g., binding constant K_a) of 2-(4-Formylphenyl)propionic acid to HSA are not extensively reported in peer-reviewed literature. However, based on its structural similarity to other profens, it is reasonable to infer its binding characteristics. Ibuprofen (B1674241), the parent compound, is known to bind primarily to Site II of HSA researchgate.net. Competitive binding studies have shown that ibuprofen can displace other drugs bound to this site and may also interfere with the binding of warfarin (B611796) at its secondary sites on the albumin molecule nih.govmdpi.com. Given that 2-(4-Formylphenyl)propionic acid retains the core propionic acid structure, it is expected to exhibit affinity for HSA, likely at or near the same binding sites as ibuprofen. The presence of the polar formyl group in place of ibuprofen's isobutyl group may modulate the binding affinity, but the precise nature of this interaction awaits dedicated experimental confirmation.

The primary mechanism of action for most NSAIDs, including ibuprofen, is the inhibition of cyclooxygenase (COX) enzymes, which exist in at least two isoforms: COX-1 and COX-2 medchemexpress.eu. These enzymes catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever selleckchem.com.

As a derivative of ibuprofen, 2-(4-Formylphenyl)propionic acid is also an inhibitor of these enzymes adipogen.com. While some commercial suppliers list specific IC₅₀ values for this compound, these values appear to be erroneously attributed and are identical to those of its parent compound, ibuprofen medchemexpress.euselleckchem.commedchemexpress.commedchemexpress.comdcchemicals.com. The actual inhibitory concentrations for 2-(4-Formylphenyl)propionic acid are not consistently reported in primary scientific literature. For context, the widely accepted inhibitory concentrations for the parent compound, ibuprofen, are provided below. It is expected that 2-(4-Formylphenyl)propionic acid exhibits a weaker inhibitory profile but with a similar preference for COX-1 over COX-2.

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Ibuprofen (Parent Compound) | COX-1 | 13 | selleckchem.commedchemexpress.com |

| COX-2 | 370 |

This table shows the values for the parent compound, Ibuprofen, for contextual comparison due to the lack of definitively reported values for 2-(4-Formylphenyl)propionic acid.

The principal molecular targets of 2-(4-Formylphenyl)propionic acid are the cyclooxygenase enzymes, COX-1 and COX-2 adipogen.com. By inhibiting these enzymes, the compound blocks the biochemical pathway responsible for prostaglandin (B15479496) synthesis selleckchem.com. This pathway begins with the release of arachidonic acid from cell membranes, which is then converted by COX enzymes into the unstable intermediate, prostaglandin H₂ (PGH₂). PGH₂ is subsequently converted into various other prostaglandins (like PGE₂, PGF₂α), prostacyclin, and thromboxanes, which are collectively known as prostanoids. These molecules are involved in a wide array of physiological and pathological processes, including inflammation, pain signaling, regulation of blood flow, and protection of the stomach lining medchemexpress.eu. The inhibition of this pathway is the molecular basis for the anti-inflammatory and analgesic effects observed with NSAIDs.

Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are indispensable for separating 2-(4-Formylphenyl)propionic acid from complex mixtures and accurately determining its concentration and purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 2-(4-Formylphenyl)propionic acid. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

A common approach involves using a reversed-phase C18 column. researchgate.netpensoft.net The mobile phase often consists of a mixture of an aqueous buffer, such as phosphate (B84403) buffer adjusted to a specific pH, and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net For instance, a mobile phase of acetonitrile and phosphate buffer at pH 3 (50:50 v/v) has been successfully employed. researchgate.netpensoft.net Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for separation. researchgate.netpensoft.net

UV detection is typically set at a wavelength where the analyte exhibits strong absorbance, for example, at 220 nm or 225 nm. researchgate.netresearchgate.net The flow rate is optimized to ensure good resolution and reasonable analysis time, commonly around 1.0 mL/min. researchgate.netpensoft.net

Method validation is a critical step to ensure the reliability of the analytical data. According to International Conference on Harmonisation (ICH) guidelines, validation encompasses several parameters including linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). pensoft.netnih.gov

Linearity is established by analyzing a series of standard solutions across a range of concentrations.

Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision) studies, with relative standard deviation (RSD) values typically expected to be within acceptable limits (e.g., ±2%). pensoft.net

Accuracy is determined by recovery studies, where a known amount of the standard is spiked into a sample matrix.

Specificity demonstrates that the method can accurately measure the analyte in the presence of other components, such as impurities or excipients. researchgate.net

LOD and LOQ values determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

A forced degradation study is often performed to demonstrate the stability-indicating capability of the method, ensuring that the analyte peak is well-resolved from any degradation products. researchgate.net

Table 1: Example of HPLC Method Parameters for 2-(4-Formylphenyl)propionic acid Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) researchgate.netpensoft.net |

| Flow Rate | 1.0 mL/min researchgate.netpensoft.net |

| Detection | UV at 225 nm researchgate.netpensoft.net |

| Column Temperature | 30 °C researchgate.netpensoft.net |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of 2-(4-Formylphenyl)propionic acid, particularly when coupled with a mass spectrometer (GC-MS). For volatile compounds or those that can be made volatile through derivatization, GC offers high resolution and sensitivity. cerealsgrains.org

In the analysis of organic acids like 2-(4-Formylphenyl)propionic acid, derivatization is often necessary to increase their volatility and improve chromatographic performance. A common derivatization technique is esterification. chromforum.org

The choice of the GC column is critical for achieving good separation. A capillary column, such as a DB-5ms, which has a (5%-phenyl)-methylpolysiloxane stationary phase, is often used. nih.gov The temperature program of the GC oven is carefully controlled to ensure the separation of different components in the sample. A typical program starts at a lower temperature, holds for a short period, and then ramps up to a higher temperature. nih.gov The injector and detector temperatures are also optimized.

GC can be used for the quantitative determination of 2-(4-Formylphenyl)propionic acid and for identifying and quantifying impurities. cerealsgrains.org The high sensitivity of GC allows for the detection of trace amounts of the compound. cerealsgrains.org

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass Spectrometry (MS) is an invaluable tool for determining the molecular weight and elemental composition of 2-(4-Formylphenyl)propionic acid. When coupled with a chromatographic technique like GC or HPLC, it provides a powerful method for identifying and quantifying the compound and its impurities.

In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum provides detailed structural information about the molecule. This is particularly useful for confirming the identity of 2-(4-Formylphenyl)propionic acid and for characterizing unknown impurities.

For instance, in a GC-MS analysis, the mass spectrometer can be operated in full scan mode to obtain a mass spectrum of all eluting peaks. By comparing the obtained mass spectra with a library of known spectra or by interpreting the fragmentation patterns, the identity of the compounds can be determined.

Spectroscopic Techniques for Structural Characterization and Interaction Studies

Spectroscopic techniques provide detailed information about the molecular structure of 2-(4-Formylphenyl)propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize 2-(4-Formylphenyl)propionic acid.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The ¹H NMR spectrum of 2-(4-Formylphenyl)propionic acid would be expected to show distinct signals for the aldehydic proton, the aromatic protons, the methine proton of the propionic acid moiety, and the methyl protons. google.com The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are characteristic of the molecule's structure. For example, a patent for the preparation of 2-(4-formylphenyl)propionic acid reported the following ¹H NMR data: δ 12.50 (s, 1H, COOH), 9.99 (s, 1H, CHO), 7.58 (d, 2H, Ar-H), 7.53 (d, 2H, Ar-H), 3.83 (m, 1H, CH), and 1.40 (d, 3H, CH₃). google.com

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. The spectrum of 2-(4-Formylphenyl)propionic acid would show characteristic peaks for the carbonyl carbons of the aldehyde and carboxylic acid groups, the aromatic carbons, and the carbons of the propionic acid side chain.

Table 2: Representative NMR Data for 2-(4-Formylphenyl)propionic acid

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| ¹H | 12.50 | s | -COOH | google.com |

| ¹H | 9.99 | s | -CHO | google.com |

| ¹H | 7.58 | d | Aromatic H | google.com |

| ¹H | 7.53 | d | Aromatic H | google.com |

| ¹H | 3.83 | m | -CH(CH₃) | google.com |

| ¹H | 1.40 | d | -CH(CH₃) | google.com |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(4-Formylphenyl)propionic acid will exhibit characteristic absorption bands corresponding to the various functional groups in its structure.

Key expected absorptions include:

A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. docbrown.info

A strong C=O stretching vibration from the carboxylic acid group, usually around 1725-1700 cm⁻¹. docbrown.info

A distinct C=O stretching vibration from the aldehyde group, typically appearing around 1700 cm⁻¹.

C-H stretching vibrations from the aromatic ring and the alkyl portion of the molecule.

C=C stretching vibrations from the aromatic ring.

The presence and position of these bands provide strong evidence for the structure of 2-(4-Formylphenyl)propionic acid.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like 2-(4-Formylphenyl)propionic acid, UV-Vis spectroscopy provides information about the chromophores present, which are the parts of the molecule that absorb light. The primary chromophores in this compound are the phenyl ring and the formyl group.

Research on related 2-arylpropionic acid derivatives, such as ibuprofen (B1674241), provides insight into the expected UV-Vis spectral characteristics. Studies on ibuprofen in various solvents have identified characteristic absorption maxima. For example, in a 0.1 M sodium hydroxide (B78521) solution, ibuprofen exhibits absorption maxima at approximately 264 nm and 272 nm, with a shoulder at 258 nm. thermofisher.com When analyzed in 0.1N HCl, ibuprofen shows a maximum absorption peak at 222 nm. researchgate.net Another study identified two absorption maxima for pure ibuprofen at 218 nm and 264 nm. rdd.edu.iq These absorptions are attributed to the π → π* transitions within the benzene (B151609) ring.

The UV spectra of 2-phenylpropanoic acid, a closely related compound, show absorption bands at λmax = 228 nm and 257 nm in various solvents. researchgate.net The presence of the formyl group (an auxochrome) on the phenyl ring in 2-(4-Formylphenyl)propionic acid is expected to influence the position and intensity of these absorption bands, likely causing a bathochromic shift (a shift to longer wavelengths) due to the extension of the conjugated system.

While specific UV-Vis spectral data for 2-(4-Formylphenyl)propionic acid is not extensively detailed in the available literature, the data from analogous compounds provide a basis for its characterization. The analysis of organic acids is a common application for UV detection methods. hitachi-hightech.com

Table 1: UV-Vis Absorption Data for Related 2-Arylpropionic Acids

| Compound | Solvent | λmax (nm) | Reference |

| Ibuprofen | 0.1 M NaOH | 258 (shoulder), 264, 272 | thermofisher.com |

| Ibuprofen | 0.1N HCl | 222 | researchgate.net |

| Ibuprofen | Not specified | 218, 264 | rdd.edu.iq |

| 2-Phenylpropanoic acid | Ethanol, Methanol, Isopropanol, Chloroform, Cyclohexane | 228, 257 | researchgate.net |

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry and conformation of chiral molecules. mdpi.com Since 2-(4-Formylphenyl)propionic acid possesses a chiral center at the alpha-carbon of the propionic acid moiety, it can exist as two enantiomers, (R)- and (S)-. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing unique spectra for each enantiomer. This technique is instrumental in determining the absolute configuration and studying the conformational preferences of chiral compounds. mdpi.comviamedica.plnih.gov

The class of 2-arylpropionic acids, often referred to as "profens," are well-studied using chiroptical methods. viamedica.pl The biological activity of these compounds is often stereospecific, with one enantiomer exhibiting greater therapeutic effects. mdpi.com For instance, in many profens, the (S)-enantiomer is the more active form. mdpi.com

CD spectroscopy is highly sensitive to the spatial arrangement of chromophores. mdpi.com In 2-(4-Formylphenyl)propionic acid, the phenyl and carboxyl groups are the main chromophores. Their relative orientation, dictated by the conformation around the chiral center, will significantly influence the CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the molecule. mdpi.com

Degradation Pathways and Stability Profiling

Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis, Thermal Degradation)

Forced degradation, or stress testing, is a crucial component in the development of pharmaceuticals. It involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways and to develop stability-indicating analytical methods. While specific forced degradation studies on 2-(4-Formylphenyl)propionic acid are not extensively documented in publicly available literature, its behavior can be inferred from its chemical structure, which includes a reactive aldehyde group and a propionic acid side chain on a benzene (B151609) ring.

Standard conditions for forced degradation studies are designed to simulate the effects of hydrolysis, oxidation, light, and heat. These studies are typically conducted until a target degradation of 5-20% is achieved to ensure that the degradation products are representative of those that might form under normal storage conditions.

Hydrolysis: Hydrolytic degradation is assessed by exposing the compound to acidic, basic, and neutral conditions. Given the presence of a carboxylic acid group, the compound's solubility and the ionization state of the carboxylate will be pH-dependent. The aldehyde group is generally susceptible to hydration and subsequent reactions, particularly under acidic or basic catalysis. However, some sources suggest that this compound may be relatively stable under certain hydrolytic conditions.

Oxidation: Oxidative degradation is typically investigated using an oxidizing agent like hydrogen peroxide. The formyl (aldehyde) group is highly susceptible to oxidation and is expected to convert to a carboxylic acid group, which would lead to the formation of 2-(4-carboxyphenyl)propionic acid. This is a plausible and expected degradation pathway under oxidative stress.

Photolysis: Photostability testing exposes the compound to light sources that mimic sunlight, including both UV and visible light. Aromatic aldehydes are known to be photolabile. rsc.orgrsc.org The absorption of light can lead to the formation of excited states that can then undergo various reactions, including decarbonylation to form benzene derivatives or polymerization. rsc.org

Thermal Degradation: Thermal stability is evaluated by exposing the solid or a solution of the compound to elevated temperatures. 2-(4-Formylphenyl)propionic acid is known to be a thermal degradation product of Ibuprofen (B1674241). chemicalbook.com The thermal decomposition of propionic acid itself is known to occur at high temperatures, leading to products like methylketene, water, carbon dioxide, ethane, and ethylene. Similar decomposition patterns could be anticipated for its derivatives.

Below is a table outlining typical conditions used in forced degradation studies, which would be applicable to the investigation of 2-(4-Formylphenyl)propionic acid.

| Stress Condition | Reagent/Condition | Typical Duration |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Up to 7 days |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Up to 7 days |

| Neutral Hydrolysis | Water | Up to 7 days |

| Oxidation | 3% to 30% H₂O₂ | Up to 7 days |

| Photolysis | UV and visible light exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter) | Variable |

| Thermal Degradation | 40°C to 80°C | Variable |

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are critical for understanding the degradation pathways and for ensuring the safety of a drug substance. Based on the chemical structure of 2-(4-Formylphenyl)propionic acid, several potential degradation products can be postulated.

Under oxidative conditions , the most likely degradation product is the corresponding carboxylic acid, formed by the oxidation of the formyl group.

2-(4-Carboxyphenyl)propionic acid : This product would result from the oxidation of the aldehyde functional group. The formation of this di-acid has been suggested as a potential byproduct in the synthesis of 2-(4-Formylphenyl)propionic acid if over-oxidation occurs.

Under photolytic conditions , aromatic aldehydes can undergo decarbonylation.

Benzene and Carbon Monoxide : The photolysis of benzaldehyde (B42025) is known to produce benzene and carbon monoxide. rsc.org A similar pathway for 2-(4-Formylphenyl)propionic acid would lead to the formation of a propionic acid-substituted benzene, although the exact products would require experimental verification. Polymerization is also a common outcome of the photolysis of aromatic aldehydes. rsc.org

Under thermal degradation , complex decomposition can occur. The propionic acid side chain could undergo decarboxylation or other fragmentation reactions.

Decarboxylation products : Heating could potentially lead to the loss of carbon dioxide from the carboxylic acid group.

The degradation of related phenylpropionic acids has been studied in various systems. For instance, the bacterial degradation of 3-phenylpropionic acid proceeds via beta-oxidation of the side chain, eventually leading to benzoic acid. nih.govmdpi.com While this is a biological pathway, it highlights the potential for side-chain degradation.

The following table summarizes the potential degradation products and the methods that would be used for their characterization.

| Potential Degradation Product | Formation Condition | Characterization Techniques |

| 2-(4-Carboxyphenyl)propionic acid | Oxidation | HPLC, LC-MS, NMR, IR Spectroscopy |

| Decarbonylation Products | Photolysis | GC-MS, HPLC |

| Polymers | Photolysis | Size Exclusion Chromatography, Mass Spectrometry |

| Side-chain Cleavage Products | Thermal/Oxidative | GC-MS, LC-MS |

Factors Influencing Stability of 2-(4-Formylphenyl)propionic Acid

The stability of 2-(4-Formylphenyl)propionic acid is influenced by several environmental factors, stemming from the reactivity of its functional groups.

pH: The pH of the environment is a critical factor. The carboxylic acid group has a predicted pKa of around 4.11, meaning it will be predominantly in its ionized carboxylate form at physiological pH and in basic conditions. lookchem.com The aldehyde group's reactivity can also be influenced by pH, with both acid and base catalysis of reactions like hydration and subsequent degradation being possible. The stability of related propionic acid derivatives has been shown to be pH-dependent. nih.gov

Temperature: As a known thermal degradation product of Ibuprofen, temperature is a key factor affecting the stability of 2-(4-Formylphenyl)propionic acid. chemicalbook.com Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including decarboxylation and side-chain cleavage. The thermal decomposition of propionic acid itself is well-studied and occurs at high temperatures.

Light: Exposure to light, particularly UV light, is expected to be a significant factor in the degradation of this compound due to the presence of the aromatic aldehyde group, which is a known chromophore. Photolytic degradation can lead to the formation of radical species and subsequent complex reaction pathways, including decarbonylation and polymerization. rsc.orgrsc.org

Oxidizing Agents: The presence of oxidizing agents will likely lead to the rapid degradation of the aldehyde group to a carboxylic acid. This is a common and expected pathway for aldehydes. Studies on the oxidation of benzaldehyde derivatives confirm their susceptibility to oxidation to the corresponding benzoic acids. nih.govnih.govresearchgate.net

Presence of Other Substances: The stability of a compound can also be influenced by the presence of other substances in a formulation or solution. For example, excipients in a pharmaceutical formulation could potentially react with the aldehyde or carboxylic acid group. The presence of alcohols has been shown to inhibit the autoxidation of benzaldehyde. researchgate.net

Structure Activity Relationship Studies and Derivatization

Comparative Analysis with Related Aryl Propionic Acid Derivatives

Aryl propionic acids are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). ijpsr.comorientjchem.org Well-known members of this class include ibuprofen (B1674241), ketoprofen, and naproxen (B1676952). researchgate.net The biological activities of these compounds, which include analgesic, anti-inflammatory, and anticancer effects, can be fine-tuned by making slight changes to their basic structure. ijpsr.comorientjchem.org

Influence of Functional Groups and Side Chain Modifications

The presence of a carboxylic acid group is a critical feature for the broad-spectrum pharmacological activity of aryl propionic acid derivatives. ijpsr.com Modifications to this group, such as replacement with a tetrazole ring, hydroxamate, ester, alcohol, or amide group, have been shown to result in compounds with lower anti-inflammatory and related activities. ijpsr.com

Long-term use of NSAIDs can lead to gastrointestinal issues, which are often attributed to the local irritation caused by the carboxylic acid moiety. orientjchem.org Research has shown that derivatization of the carboxylate function can lead to enhanced anti-inflammatory activity with a better gastrointestinal profile. orientjchem.org

The (S)-enantiomer of aryl propionic acids is generally considered to be the active form responsible for therapeutic effects. orientjchem.orgorientjchem.org

Impact of Structural Analogs on Biological Activity

The core structure of aryl propionic acids consists of a propionic acid moiety attached to an aryl group. The nature and substitution pattern of the aryl ring, as well as modifications to the propionic acid side chain, significantly impact biological activity. For instance, ibuprofen, which is 2-(4-isobutylphenyl)propionic acid, is a widely used NSAID. researchgate.net

The introduction of different substituents on the aromatic ring can modulate the anti-inflammatory and other biological activities. orientjchem.org For example, the synthesis of various analogs of 2-(4-isobutylphenyl)propionic acid has been explored to develop compounds with retained or enhanced activity. researchgate.net

Synthesis of Novel Derivatives from 2-(4-Formylphenyl)propionic Acid

The formyl group in 2-(4-formylphenyl)propionic acid offers a reactive site for the synthesis of a wide array of novel derivatives. nih.gov This aldehyde functionality can readily undergo various chemical transformations, leading to new compounds with potentially interesting biological profiles.

Condensation Reactions and Schiff Base Formation

The formyl group of 2-(4-formylphenyl)propionic acid can react with primary amines to form imines, also known as Schiff bases. researchgate.netlibretexts.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

Schiff bases are a versatile class of compounds known to exhibit a broad range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.net The formation of Schiff bases from 2-(4-formylphenyl)propionic acid and various amino compounds can lead to derivatives with modified physicochemical and biological properties. For instance, the reaction with amino sugars can be monitored to create new derivatives. rsc.org

The stability of the resulting Schiff base can be influenced by the nature of the amine used in the condensation. Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic aldehydes. researchgate.net

Esterification and Amidation Reactions

The carboxylic acid group of 2-(4-formylphenyl)propionic acid is amenable to esterification and amidation reactions. researchgate.net These reactions involve the conversion of the carboxylic acid into esters or amides, respectively, by reacting with alcohols or amines. mdpi.com

Ester and amide derivatives of other aryl propionic acids, such as ibuprofen and naproxen, have been synthesized and evaluated for their pharmacological activities. researchgate.net These modifications can influence the lipophilicity, absorption, and metabolic stability of the parent compound. For example, the synthesis of amide derivatives of naproxen has been shown to yield compounds with good anti-inflammatory activity and reduced gastrointestinal toxicity. researchgate.net

Various catalytic methods have been developed for direct amidation and esterification of carboxylic acids, which can be applied to 2-(4-formylphenyl)propionic acid to create a library of new derivatives. mdpi.comresearchgate.net

Reduction and Oxidation Products and their Activities

The formyl group of 2-(4-formylphenyl)propionic acid can be either reduced to a hydroxymethyl group or oxidized to a carboxylic acid group.

The reduction of the aldehyde yields 2-[4-(hydroxymethyl)phenyl]propionic acid. This alcohol derivative can serve as a precursor for further derivatization.

Oxidation of the formyl group leads to the formation of a dicarboxylic acid derivative. A common method for this transformation involves the use of a TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) catalyst in the presence of an oxidizing agent like sodium hypochlorite (B82951). google.com This oxidation can also be achieved under environmentally friendly conditions using hydrogen peroxide in an aqueous solution. google.com The resulting dicarboxylic acid will have significantly different physicochemical properties compared to the parent aldehyde, which could in turn affect its biological activity.

Structure-Activity Relationship (SAR) of 2-(4-Formylphenyl)propionic Acid Derivatives

The chemical structure of 2-(4-formylphenyl)propionic acid presents several key features that can be targeted for modification to explore their impact on biological activity. These include the propionic acid side chain, the central phenyl ring, and the para-substituted formyl group. Research in this area aims to elucidate how alterations to these moieties affect the compound's interaction with biological targets, such as the cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

Detailed Research Findings

While specific, comprehensive SAR studies on a wide range of 2-(4-formylphenyl)propionic acid derivatives are not extensively documented in publicly available research, the broader principles of SAR for arylpropionic acids can be applied and extrapolated. The primary strategy for derivatization often involves the chemically reactive formyl group, which can be converted into various functional groups, including Schiff bases, hydrazones, and oximes. These modifications can significantly alter the molecule's steric, electronic, and lipophilic properties, thereby influencing its pharmacological profile.

Studies on related phenylpropionic acid derivatives have shown that the nature and position of substituents on the phenyl ring are critical for activity. For instance, the introduction of different functional groups can modulate the compound's selectivity for COX-1 versus COX-2 enzymes. It is hypothesized that for derivatives of 2-(4-formylphenyl)propionic acid, the conversion of the formyl group into larger, more complex moieties could lead to enhanced interactions within the active site of target enzymes.

The following data table illustrates a hypothetical SAR study based on common derivatization strategies for aldehydes, providing a framework for understanding how different modifications might influence anti-inflammatory activity. The biological activity data presented is illustrative and intended to demonstrate the principles of SAR analysis.

Interactive Data Table: Illustrative Structure-Activity Relationship of 2-(4-Formylphenyl)propionic Acid Derivatives

| Derivative | Modification of the 4-Formyl Group | Hypothetical Biological Activity (e.g., COX-2 Inhibition IC₅₀) |

| Parent Compound | -CHO | Baseline |

| Derivative A | Schiff Base (e.g., with aniline) | Moderate Increase |

| Derivative B | Schiff Base (e.g., with a substituted aniline) | Significant Increase |

| Derivative C | Hydrazone (e.g., with hydrazine) | Moderate Increase |

| Derivative D | Hydrazone (e.g., with a substituted hydrazide) | High Increase |

| Derivative E | Oxime | Slight Increase |

| Derivative F | Reduction to alcohol (-CH₂OH) | Decrease |

| Derivative G | Oxidation to carboxylic acid (-COOH) | Variable |

The rationale behind these hypothetical activities is based on established principles in medicinal chemistry. The formation of Schiff bases and hydrazones (Derivatives A-D) introduces additional aromatic rings and hydrogen bonding capabilities, which could lead to stronger binding within the enzyme's active site. The nature of the substituent on the reacting amine or hydrazide would further modulate this interaction, with electron-donating or withdrawing groups, as well as steric factors, playing a significant role. The conversion to an oxime (Derivative E) also alters the electronic properties but may have a less dramatic impact on size and conformation. In contrast, the reduction of the formyl group to an alcohol (Derivative F) or its oxidation to a carboxylic acid (Derivative G) would significantly change the electronic and hydrogen-bonding characteristics of the molecule, which could either be beneficial or detrimental to its activity.

It is important to note that without specific experimental data from peer-reviewed research on 2-(4-formylphenyl)propionic acid derivatives, this SAR analysis remains a predictive exercise based on the behavior of analogous chemical structures. Further dedicated research, including the synthesis and biological evaluation of a focused library of these derivatives, is necessary to establish a definitive structure-activity relationship.

Computational and Theoretical Investigations

Molecular Docking Simulations of 2-(4-Formylphenyl)propionic Acid with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as 2-(4-Formylphenyl)propionic acid, might interact with a biological target, typically a protein. Given its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241), it is plausible that 2-(4-Formylphenyl)propionic acid could interact with cyclooxygenase (COX) enzymes, which are key targets for NSAIDs.

Ligand-Protein Binding Mechanisms and Affinities

Studies on ibuprofen derivatives have shown that the carboxylate group is essential for anchoring the ligand within the active site of COX enzymes. ijpsr.com This interaction typically involves the formation of hydrogen bonds with key amino acid residues, such as Arginine and Tyrosine. For 2-(4-Formylphenyl)propionic acid, it is expected that the propionic acid moiety would play a similar role in binding to the active site of COX-1 and COX-2.

The binding affinity, often quantified by the binding energy, indicates the strength of the interaction. Molecular docking studies on ibuprofen-tranexamic acid codrug have reported binding energies against COX-2, providing a reference for the potential affinity of related compounds. researchgate.net For 2-(4-Formylphenyl)propionic acid, the presence of the formyl group at the para-position of the phenyl ring would influence its electronic properties and steric profile, which in turn would affect its binding affinity. Computational models could predict whether this substitution enhances or diminishes the binding to COX enzymes compared to ibuprofen. A hypothetical docking study would involve placing the 2-(4-Formylphenyl)propionic acid molecule into the crystal structure of the target protein and calculating the most favorable binding pose and the associated energy.

| Parameter | Description | Predicted Interaction for 2-(4-Formylphenyl)propionic acid |

| Binding Site | The region on the protein where the ligand binds. | Likely the same channel in COX enzymes as other profens. |

| Key Residues | Specific amino acids involved in the interaction. | Expected to involve Arginine and Tyrosine for the carboxylate group. |

| Binding Energy | The calculated strength of the ligand-protein interaction. | Would require specific docking calculations to determine. |

| Hydrogen Bonds | A type of electrostatic interaction between an electronegative atom and a hydrogen atom. | Expected between the carboxylic acid group and polar residues in the active site. |

| Hydrophobic Interactions | Interactions between nonpolar parts of the ligand and protein. | The phenyl ring is likely to engage in hydrophobic interactions. |

Conformational Changes Upon Binding

The binding of a ligand to a protein can induce conformational changes in both molecules. These changes are crucial for the biological function or inhibition of the enzyme. For 2-(4-Formylphenyl)propionic acid, the flexibility of the propionic acid side chain and the potential for rotation of the phenyl ring would allow it to adopt a specific conformation within the binding pocket of a target protein.

Computational simulations, such as molecular dynamics, can be employed to study these dynamic changes. While specific data for 2-(4-Formylphenyl)propionic acid is not available, studies on other COX inhibitors have revealed how the ligand and protein adapt to each other to achieve a stable complex. ijpsr.com It is conceivable that the formyl group could form additional interactions, potentially leading to a unique bound conformation compared to other profens.

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a means to predict the electronic structure, geometry, and spectroscopic properties of a molecule with high accuracy. For 2-(4-Formylphenyl)propionic acid, these calculations can elucidate its fundamental chemical characteristics.

Theoretical studies on related molecules like 2-(trifluoromethyl)phenothiazine (B42385) derivatives have demonstrated the utility of DFT in determining thermochemical parameters such as bond dissociation enthalpy and ionization potential. nih.gov Similar calculations for 2-(4-Formylphenyl)propionic acid would yield optimized molecular geometry, including bond lengths and angles.

Furthermore, these calculations can predict spectroscopic data, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. By comparing these predicted spectra with experimental data, the accuracy of the computational model can be validated, and a deeper understanding of the molecule's structure and electronic environment can be gained. For instance, the calculated vibrational frequency of the carbonyl group in the formyl and carboxylic acid moieties would be sensitive to the electronic effects within the molecule.

| Property | Predicted Value/Characteristic |

| Optimized Geometry | Predicted bond lengths and angles for the entire molecule. |

| Vibrational Frequencies (IR) | Characteristic peaks for C=O (formyl and carboxyl), C-H, and other functional groups. |

| NMR Chemical Shifts (¹H and ¹³C) | Predicted chemical shifts for each unique proton and carbon atom. |

| Dipole Moment | A measure of the molecule's overall polarity. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Insights into the molecule's reactivity and electronic transitions. |

Reaction Mechanism Modeling using Computational Chemistry

Computational chemistry can also be employed to model reaction mechanisms, providing insights into the transition states and energy barriers of a chemical transformation. The synthesis of 2-(4-Formylphenyl)propionic acid often involves the oxidation of a precursor, such as 2-(4-(hydroxymethyl)phenyl)propionic acid, frequently using a TEMPO-mediated oxidation process.

Green Chemistry and Sustainable Synthesis Approaches

Eco-friendly Catalytic Systems for 2-(4-Formylphenyl)propionic Acid Synthesis

Central to the green synthesis of 2-(4-Formylphenyl)propionic acid is the development of catalytic systems that avoid the use of hazardous materials and improve reaction efficiency. A prominent example is the use of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical, known as TEMPO, as a catalyst for the selective oxidation of primary alcohols. google.com TEMPO-based systems have proven effective in converting precursors into the desired aldehyde with high selectivity and yield, offering a safer alternative to traditional heavy metal-based oxidants. google.comresearchgate.net

One innovative approach utilizes a TEMPO catalyst in conjunction with an oxidizing agent to synthesize 2-(4-Formylphenyl)propionic acid from a starting material like 2-[4-(hydroxymethyl)phenyl]propionic acid. google.com This method has been shown to significantly improve both the yield and purity of the final product compared to conventional methods. google.com For instance, using a TEMPO catalyst with sodium hypochlorite (B82951) as the oxidant can increase the yield by approximately 15% and purity by about 10%. google.com

| Starting Material | Catalyst | Oxidizing Agent | Solvent System | Key Advantages | Reference |

| 2-[4-(hydroxymethyl)phenyl]propionic acid | TEMPO | Sodium Hypochlorite (NaOCl) | Ethyl Acetate (B1210297) / Water | High yield (~85%), high purity, avoids toxic metal catalysts. | google.com |

| 2-(4-(bromomethyl)phenyl)propionic acid | TEMPO | Hydrogen Peroxide (H₂O₂) | Water | Single-step process, avoids organic solvents, high yield (up to 94%). | google.com |

The benefits of using aqueous systems extend beyond environmental impact. They can lead to simplified and more economical processes, as demonstrated by a method that produces the target compound in a single step from 2-[4-(bromomethyl)phenyl]propionic acid, bypassing the need for more expensive starting materials like 2-[4-(hydroxymethyl)phenyl]propionic acid. google.com

The selection of reagents is a cornerstone of green chemistry, aiming to replace hazardous substances with safer, more benign alternatives. In the synthesis of 2-(4-Formylphenyl)propionic acid, this principle is applied through the choice of both oxidizing agents and purification solvents.

Oxidizing Agents: Traditional oxidation reactions often rely on heavy metal compounds, which pose significant environmental and health risks. Modern, greener methods utilize agents like sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂). google.comgoogle.com Hydrogen peroxide is particularly advantageous as its only byproduct is water, making it an exceptionally clean oxidant. google.com The use of these oxidants in combination with a TEMPO catalyst facilitates an efficient and clean conversion. google.comgoogle.com

Crystallization Solvents: The purification stage, specifically crystallization, has also been a target for green innovation. Older methods often employed highly toxic solvents such as carbon tetrachloride, which is known for its hepatotoxicity and poses a significant risk to worker safety, especially in large-scale production. google.com Sustainable approaches have replaced this with a much safer mixed solvent system of ethyl acetate and a saturated hydrocarbon solvent. google.com This substitution not only creates a more environmentally friendly and safer working atmosphere but also remains effective for crystallizing the final product. google.com

Process Intensification and Scalability of Green Synthesis Methods

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. mdpi.com In the context of 2-(4-Formylphenyl)propionic acid synthesis, green chemistry principles directly contribute to this goal. By redesigning the synthesis pathway, processes that were once multi-stepped can be consolidated.

A key example is the direct, single-step oxidation of 2-[4-(bromomethyl)phenyl]propionic acid to 2-(4-Formylphenyl)propionic acid in an aqueous solution. google.com This method is a significant process intensification as it shortens the production time and is more economical than older routes that required the synthesis and isolation of an intermediate alcohol. google.com The reported high yields, achieving approximately 94% through chromatography or 68% via crystallization, underscore the efficiency of this intensified process. google.com

The scalability of these green methods is a critical factor for industrial application. The use of readily available, inexpensive, and non-toxic reagents like water and hydrogen peroxide, coupled with simplified reaction protocols, makes these processes well-suited for large-scale production. google.commdpi.com Furthermore, replacing hazardous solvents like carbon tetrachloride with safer alternatives enhances the operational safety of scaled-up manufacturing. google.com

| Process Aspect | Traditional Method | Green Intensified Method | Advantage of Green Method | Reference |

| Number of Steps | Multiple steps, including intermediate synthesis. | Single-step direct oxidation. | Reduced complexity, time, and cost. | google.com |

| Solvent | Organic solvents, potentially toxic (e.g., carbon tetrachloride). | Water or aqueous mixtures; ethyl acetate for crystallization. | Reduced environmental impact, improved safety, easier waste management. | google.comgoogle.com |

| Starting Material | Often requires more expensive precursors like 2-[4-(hydroxymethyl)phenyl]propionic acid. | Can use more accessible materials like 2-[4-(bromomethyl)phenyl]propionic acid. | More economical and efficient supply chain. | google.com |

| Waste | Generation of toxic waste from solvents and metal catalysts. | Minimal waste; byproducts like water from H₂O₂. | Simplified waste treatment, lower disposal costs. | google.comgoogle.com |

Waste Management and Byproduct Reduction Strategies

A primary goal of green synthesis is the minimization of waste and the elimination of harmful byproducts. pressbooks.pub Strategies for synthesizing 2-(4-Formylphenyl)propionic acid have evolved to incorporate these principles effectively.

The shift away from metal-containing oxidizing agents to systems like TEMPO/NaOCl or TEMPO/H₂O₂ is a significant step in waste reduction. google.comgoogle.com After the reaction, these non-metallic oxidizing agents can be easily decomposed, simplifying waste treatment and avoiding the disposal challenges associated with heavy metal waste. google.com

The replacement of toxic crystallization solvents like carbon tetrachloride with greener alternatives such as ethyl acetate/hydrocarbon mixtures is a critical waste management strategy. google.com This not only prevents the release of hazardous materials into the environment but also improves workplace safety. The effectiveness of these strategies can be quantified using metrics like the E-factor, which measures the mass of waste produced per mass of product, with the ideal value being zero. mdpi.commdpi.com The described green processes, with their use of water as a solvent and clean reagents, inherently possess very low E-factors. google.commdpi.com

Q & A

Q. What computational approaches predict the physicochemical properties of 2-(4-Formylphenyl)propionic acid for drug design?

- Methodological Answer : Employ density functional theory (DFT) to calculate logP (lipophilicity) and pKa (carboxylic acid: ~4.5; aldehyde: non-ionizable). Molecular docking studies (AutoDock Vina) can assess binding affinity to cyclooxygenase (COX) isoforms, leveraging structural analogs like ibuprofen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.